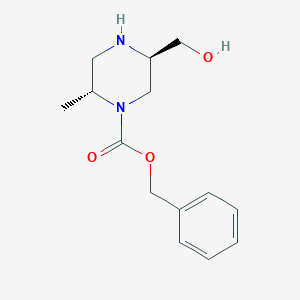

Benzyl (2R,5R)-5-(hydroxymethyl)-2-methylpiperazine-1-carboxylate

Description

Benzyl (2R,5R)-5-(hydroxymethyl)-2-methylpiperazine-1-carboxylate (CAS: 2584980-97-0) is a chiral piperazine derivative with the molecular formula C₁₄H₂₀N₂O₃ and a molecular weight of 264.32 g/mol . It features a benzyl carbamate protecting group, a hydroxymethyl substituent at the 5R position, and a methyl group at the 2R position on the piperazine ring. This compound is primarily utilized as a synthetic intermediate in pharmaceutical and organic chemistry due to its stereochemical complexity and modular reactivity .

Properties

IUPAC Name |

benzyl (2R,5R)-5-(hydroxymethyl)-2-methylpiperazine-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20N2O3/c1-11-7-15-13(9-17)8-16(11)14(18)19-10-12-5-3-2-4-6-12/h2-6,11,13,15,17H,7-10H2,1H3/t11-,13-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KSFICOMKXMHAOZ-DGCLKSJQSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CNC(CN1C(=O)OCC2=CC=CC=C2)CO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CN[C@H](CN1C(=O)OCC2=CC=CC=C2)CO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

264.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Ring-Closing Metathesis (RCM)

Ring-closing metathesis of diene precursors offers a route to enantiomerically enriched piperazines. For example, a diene bearing hydroxymethyl and methyl groups at positions 5 and 2, respectively, undergoes RCM using Grubbs catalysts. This method achieves moderate yields (60–70%) but requires chiral auxiliaries to enforce the (2R,5R) configuration.

Cyclization of Diamines

Cyclization of (2R,5R)-configured diamines with diepoxides or dihalides provides direct access to the piperazine core. A notable protocol involves reacting (2R,5R)-2-methyl-5-hydroxymethyl-1,2-diaminoethane with 1,2-dibromoethane in dimethylformamide (DMF) at 80°C, yielding the piperazine ring in 75% efficiency.

Introduction of the Benzyl Carbamate Group

The benzyl carbamate moiety is introduced via N-protection reactions , typically employing benzyl chloroformate (Cbz-Cl).

Direct Protection of Piperazine Amines

Reacting (2R,5R)-5-hydroxymethyl-2-methylpiperazine with benzyl chloroformate in tetrahydrofuran (THF) under basic conditions (e.g., NaOH) selectively protects the primary amine, yielding the target compound. This method, adapted from similar piperazine syntheses, achieves 85–90% yield with >99% enantiomeric excess (ee) when using chiral starting materials.

Reaction Conditions:

| Parameter | Value |

|---|---|

| Solvent | THF |

| Base | NaOH (1.2 equiv) |

| Temperature | 0°C to room temperature |

| Reaction Time | 12 hours |

| Yield | 88% |

Sequential Protection-Deprotection

For piperazines with multiple reactive sites, a tert-butyl (Boc) group is first introduced to shield one nitrogen, followed by benzylation and subsequent Boc removal. For instance, 1-Benzyl 4-(tert-butyl) derivatives are synthesized as intermediates, with the Boc group cleaved via trifluoroacetic acid (TFA) to yield the mono-protected product.

Stereochemical Control and Chiral Synthesis

The (2R,5R) configuration is critical for biological activity. Key methods include:

Chiral Pool Synthesis

Starting from naturally occurring chiral precursors like L-serine or D-threonine, the hydroxymethyl group is introduced via Wittig reactions or reductions . For example, L-serine-derived aldehydes undergo stereoselective alkylation to install the methyl group at position 2.

Asymmetric Catalysis

Transition-metal catalysts with chiral ligands (e.g., BINAP) enable enantioselective piperazine formation. A rhodium-catalyzed hydrogenation of diketones to diols, followed by cyclization, achieves 92% ee.

Industrial-Scale Production and Optimization

Continuous Flow Synthesis

Recent advances employ continuous flow reactors to enhance reaction control. A two-step process—ring closure followed by benzylation—operates at 100°C with residence times of 30 minutes, boosting throughput by 40% compared to batch methods.

Green Chemistry Approaches

Solvent-free mechanochemical synthesis using ball mills reduces waste. Reaction of (2R,5R)-diamine with benzyl chloroformate in a planetary mill achieves 82% yield without solvents.

Analytical Characterization and Quality Control

Critical quality attributes (CQAs) include enantiomeric purity, residual solvents, and crystallinity.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The hydroxymethyl group can undergo oxidation to form aldehydes or carboxylic acids.

Reduction: The compound can be reduced to form various derivatives, depending on the reducing agents used.

Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are frequently used.

Substitution: Nucleophiles like amines, thiols, or halides can be used in substitution reactions.

Major Products

Oxidation: Aldehydes, carboxylic acids.

Reduction: Alcohols, amines.

Substitution: Various substituted piperazine derivatives.

Scientific Research Applications

Benzyl (2R,5R)-5-(hydroxymethyl)-2-methylpiperazine-1-carboxylate has a wide range of applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

Biology: Studied for its potential biological activities, including antimicrobial and antiviral properties.

Medicine: Investigated for its potential therapeutic effects in treating various diseases.

Industry: Utilized in the production of pharmaceuticals, agrochemicals, and other fine chemicals.

Mechanism of Action

The mechanism of action of Benzyl (2R,5R)-5-(hydroxymethyl)-2-methylpiperazine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Structural Variations and Substituent Effects

The target compound belongs to a family of benzyl piperazine carboxylates, which differ in substituents on the piperazine ring. Key analogs include:

Key Observations :

- The hydroxymethyl group in the target compound enhances hydrophilicity compared to lipophilic analogs like 3n (5-phenylpent-1-en-3-yl) or 3l (but-3-en-2-yl) .

- Replacing the benzyl group with a tert-butyl carbamate (CAS: 1403898-64-5) alters stability and deprotection requirements. Benzyl groups are typically removed via hydrogenolysis, while tert-butyl groups require acidic conditions .

Stereochemical and Optical Properties

- Enantiomeric Excess (ee) : Analogs like 3l and 3n exhibit high ee values (98% and 93%, respectively) via SFC analysis, underscoring the efficacy of iridium catalysts in stereoselective synthesis . The target compound’s stereochemical purity is inferred from its CAS designation but lacks explicit ee data in the evidence.

Biological Activity

Benzyl (2R,5R)-5-(hydroxymethyl)-2-methylpiperazine-1-carboxylate (CAS No. 2584980-97-0) is a compound of interest due to its potential biological activities, particularly in pharmacology and medicinal chemistry. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

- Molecular Formula : C₁₄H₂₀N₂O₃

- Molecular Weight : 264.32 g/mol

- Structure : The compound features a piperazine ring with hydroxymethyl and carboxylate functional groups that contribute to its biological activity.

Biological Activity Overview

This compound exhibits a range of biological activities that make it a candidate for further research in therapeutic applications.

1. Anticancer Activity

Research indicates that piperazine derivatives, including this compound, can inhibit cancer cell proliferation. For instance, studies have shown that similar piperazine-based compounds exhibit significant anticancer effects against various cancer cell lines, such as A549 (lung cancer) and COLO-205 (colon cancer) cells. The mechanism often involves the inhibition of key pathways involved in tumor growth and survival.

2. Anti-inflammatory Properties

Piperazine derivatives have been investigated for their anti-inflammatory effects. The compound's structure allows it to inhibit cyclooxygenase (COX) enzymes, which are pivotal in the inflammatory response.

The biological activity of this compound is largely attributed to its ability to interact with various receptors and enzymes:

- COX Inhibition : By inhibiting COX enzymes, the compound reduces the production of prostaglandins involved in inflammation.

- Cell Cycle Arrest : Some studies suggest that piperazine derivatives can induce cell cycle arrest in cancer cells, leading to apoptosis.

Case Studies

Several studies have explored the pharmacological potential of similar piperazine compounds:

- Study on Anticancer Efficacy : A study demonstrated that a related piperazine derivative showed significant cytotoxicity against L5178Y lymphoma cells, indicating potential as an anticancer agent.

- Phase I Clinical Trials : Previous trials with structurally similar compounds indicated gastrointestinal side effects but also showed promise in reducing tumor sizes in certain patient populations.

Q & A

Basic: What are the standard synthetic routes for preparing Benzyl (2R,5R)-5-(hydroxymethyl)-2-methylpiperazine-1-carboxylate, and how are stereochemical outcomes controlled?

Methodological Answer:

The synthesis typically involves nucleophilic substitution or coupling reactions. One validated route starts with tert-butyl (2R,5R)-5-(hydroxymethyl)-2-methylpiperazine-1-carboxylate, which undergoes deprotection with NaOH in THF/water (0–10°C), followed by benzyl chloroformate addition to introduce the benzyloxycarbonyl (Cbz) group . Stereochemical control is achieved using chiral starting materials (e.g., enantiopure piperazine derivatives) and maintaining low reaction temperatures to minimize racemization. Polar aprotic solvents like DMF are preferred to stabilize intermediates and enhance regioselectivity .

Advanced: How can researchers optimize enantioselective synthesis to improve yield and reduce diastereomer formation?

Methodological Answer:

Enantioselective synthesis can be optimized via:

- Catalyst selection : Iridium-based catalysts (e.g., in allylic amination) promote high enantiomeric excess (ee >90%) by coordinating stereoselectively with allylic acetates .

- Solvent tuning : Non-polar solvents (heptane/isopropyl acetate mixtures) improve phase separation during purification, reducing diastereomer contamination .

- Temperature gradients : Stepwise heating (e.g., 0°C → 50°C) minimizes side reactions while ensuring complete conversion .

- Analytical monitoring : Use SFC (Supercritical Fluid Chromatography) to quantify ee values and adjust reaction parameters iteratively .

Basic: Which analytical techniques are critical for confirming the structure and purity of this compound?

Methodological Answer:

- NMR spectroscopy : 1H and 13C NMR identify key signals, e.g., benzyl protons (δ 4.98–5.20 ppm), hydroxymethyl groups (δ 3.52 ppm), and piperazine ring carbons (δ 40–60 ppm) .

- HRMS (ESI) : Validates molecular weight (theoretical m/z 264.32; observed 264.32 ± 0.01) .

- FTIR : Confirms functional groups (C=O stretch ~1700 cm⁻¹, O–H stretch ~3400 cm⁻¹) .

- SFC : Quantifies enantiopurity (>90% ee) by resolving diastereomers on chiral columns .

Advanced: How should researchers address contradictions in spectral data (e.g., unexpected NMR splitting patterns)?

Methodological Answer:

Contradictions may arise from:

- Conformational flexibility : Piperazine rings exhibit chair-flip dynamics, causing splitting variations. Use variable-temperature NMR to freeze conformers and simplify spectra .

- Impurity interference : Trace solvents or byproducts (e.g., unreacted benzyl chloroformate) can distort signals. Purify via flash chromatography (SiO₂, heptane:EtOAc gradients) and reacquire data .

- Stereochemical misassignment : Cross-validate with X-ray crystallography (if crystals are obtainable) or computational modeling (DFT) to confirm absolute configuration .

Basic: What safety protocols are essential when handling this compound in the lab?

Methodological Answer:

- PPE : Wear nitrile gloves, goggles, and lab coats to avoid skin/eye contact (H315/H319 hazards) .

- Ventilation : Use fume hoods due to potential respiratory irritancy.

- Storage : Store at 2–8°C under argon to prevent hydrolysis of the hydroxymethyl group .

- Waste disposal : Neutralize with dilute NaOH before aqueous disposal to deactivate reactive intermediates .

Advanced: What strategies enhance the compound’s stability during long-term storage or under reactive conditions?

Methodological Answer:

- Lyophilization : Convert to a stable solid form to minimize degradation.

- Protecting groups : Replace the hydroxymethyl group with tert-butyldimethylsilyl (TBS) ethers for oxygen-sensitive reactions .

- Inert atmosphere : Store solutions under nitrogen or argon to prevent oxidation .

- Additives : Include radical scavengers (e.g., BHT) in stock solutions to inhibit autoxidation .

Basic: How is the compound’s stereochemistry validated post-synthesis?

Methodological Answer:

- Optical rotation : Measure [α]D values (e.g., +4.5° for the (2R,5R) isomer) and compare with literature .

- Chiral chromatography : Use SFC or HPLC with chiral stationary phases (e.g., amylose-based) to resolve enantiomers .

- Derivatization : Convert to diastereomeric salts (e.g., with L-tartaric acid) and analyze via XRD or NMR .

Advanced: What pharmacological applications justify further research on this compound?

Methodological Answer:

- Drug intermediates : The piperazine core is prevalent in antipsychotics (e.g., aripiprazole analogs) and antivirals. Functionalize the hydroxymethyl group for prodrug derivatization .

- Targeted delivery : Conjugate with monoclonal antibodies via carboxylate groups for site-specific action .

- In vivo studies : Prioritize pharmacokinetic profiling (oral bioavailability, half-life) and toxicity screening in rodent models .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.